2-Ethoxy-5-(morpholine-4-sulfonyl)aniline
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Overview
Description
Scientific Research Applications
2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is utilized in several scientific research fields:
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline typically involves the reaction of 2-ethoxyaniline with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale reactions, such as improved mixing, temperature control, and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(morpholine-4-sulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Various alkoxy-substituted anilines.
Mechanism of Action
The compound exerts its effects by binding to the outer mouth of potassium ion channels, thereby blocking the entrance and exit of potassium ions. This inhibition affects the ion transport and signaling pathways within cells, which can influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5-(morpholine-4-sulfonyl)benzoic acid
- 2-Ethoxy-5-(morpholine-4-sulfonyl)phenol
- 2-Ethoxy-5-(morpholine-4-sulfonyl)benzamide
Uniqueness
2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is unique due to its specific structure that allows it to effectively inhibit potassium ion channels. This property distinguishes it from other similar compounds that may not have the same level of potency or specificity .
Properties
IUPAC Name |
2-ethoxy-5-morpholin-4-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-18-12-4-3-10(9-11(12)13)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXULWZPHEQZNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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